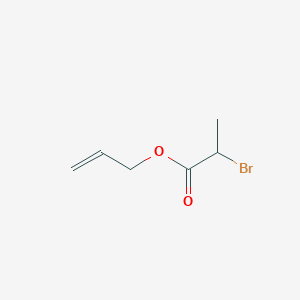

Allyl 2-bromopropionate

Description

Foundational Significance in Organic Synthesis

The dual reactivity of allyl 2-bromopropionate makes it a versatile reagent in organic synthesis. The presence of the α-bromo ester moiety allows it to participate in a variety of nucleophilic substitution reactions. This functionality makes it an effective alkylating agent, capable of introducing the propionate (B1217596) ester structure into other molecules. americanchemicalsuppliers.commdpi.com For instance, it can be used in Williamson ether synthesis, although it has been noted that reactions with secondary α-halogenated materials like ethyl 2-bromopropanoate (B1255678) can result in lower yields compared to primary halides. mdpi.com

Furthermore, the compound serves as a precursor in rearrangement reactions. A notable example is the Reformatsky-Claisen rearrangement, where zinc enolates generated from α-halogenated allyl esters undergo a sigmatropic rearrangement to form new carbon-carbon bonds. nih.gov Research has also demonstrated its use in the synthesis of phosphonium (B103445) ylides, which are crucial intermediates for Wittig reactions to create α,β-unsaturated esters. rsc.org In one documented synthesis, this compound was reacted with triphenylphosphine (B44618) to form a phosphonium salt, which was then deprotonated to yield the desired ylide. rsc.org These applications highlight its role in constructing the carbon skeletons of more complex organic structures.

Pivotal Role in Advanced Polymer Chemistry

This compound has become a cornerstone in the field of polymer chemistry, primarily due to its efficacy as an initiator in controlled radical polymerization (CRP) techniques, most notably Atom Transfer Radical Polymerization (ATRP). acs.org ATRP allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and well-defined architectures, and the choice of initiator is critical to the success of the polymerization. cmu.edu

The α-bromo ester portion of this compound is an ideal initiating site for ATRP. acs.org The carbon-bromine bond can be reversibly cleaved by a transition-metal catalyst (typically a copper complex) to generate a radical that initiates the polymerization of vinyl monomers like styrene (B11656), acrylates, and methacrylates. acs.orgacs.org This process allows for the controlled growth of polymer chains.

Its utility is particularly evident in the synthesis of advanced polymer architectures:

Block Copolymers: this compound and similar α-bromoesters are used to create macroinitiators. For example, a polymer with a hydroxyl end group can be esterified with 2-bromopropionyl chloride to form a macroinitiator capable of initiating the ATRP of a second monomer, leading to the formation of diblock copolymers. acs.org This approach has been used to synthesize materials like poly(styrene)-b-poly(butadiene)-b-poly(styrene) (SBS) and poly(methyl methacrylate)-b-poly(butadiene)-b-poly(methyl methacrylate) (MBM) triblock copolymers. cmu.edu

Functional Polymers: The allyl group on the initiator can be retained as a functional group at the polymer chain end. This terminal alkene can then be modified post-polymerization through various chemical transformations, such as thiol-ene reactions, providing a route to polymers with specific functionalities. psu.edu For example, initiators like undecenyl-2-bromopropionate have been synthesized and used in ATRP to create polystyrenes with terminal undecenyl groups, which can subsequently be converted to epoxy groups. asianpubs.org

Evolution of its Applications in Academic Research

The application of this compound in academic research has evolved in tandem with advances in synthetic methodology, particularly in polymer science. Early research involving related α-bromo propionates focused on fundamental organic reactions, such as their use in generating Grignard reagents or in alkylation reactions for the synthesis of pharmaceuticals and other small molecules. google.com

The advent of controlled radical polymerization techniques in the 1990s marked a significant turning point. Researchers recognized that α-haloesters, including this compound, were highly effective initiators for processes like ATRP. acs.org This discovery shifted the research focus towards materials science and polymer engineering. A significant body of work emerged demonstrating the use of this compound and its derivatives to synthesize a vast array of well-defined polymers. acs.orgcmu.eduru.ac.bd Research from the early 2000s detailed the synthesis of telechelic polybutadienes terminated with 2-bromopropionate groups, which served as bifunctional macroinitiators for the ATRP of styrene and methyl methacrylate (B99206). cmu.edu

More recently, the focus has expanded to include its use in combination with other polymerization methods and "click" chemistry reactions. nih.govacs.org For example, it has been used to create initiators for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, another powerful CRP technique. psu.edu The allyl functionality is particularly valued for its ability to participate in highly efficient and orthogonal thiol-ene click reactions, allowing for the facile synthesis of complex polymer conjugates and biofunctional materials. This progression from a simple alkylating agent to a sophisticated tool for macromolecular engineering illustrates the compound's enduring importance and adaptability in chemical research.

Properties

IUPAC Name |

prop-2-enyl 2-bromopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO2/c1-3-4-9-6(8)5(2)7/h3,5H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHZWOBCLWMGXII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCC=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20512231 | |

| Record name | Prop-2-en-1-yl 2-bromopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87129-38-2 | |

| Record name | Prop-2-en-1-yl 2-bromopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursors of Allyl 2 Bromopropionate

Direct Esterification Routes

Direct esterification stands as a primary and effective method for the synthesis of allyl 2-bromopropionate. This process typically involves the reaction of an alcohol with a carboxylic acid derivative, in this case, an acyl bromide.

A common and well-documented method for preparing this compound is the esterification of allyl alcohol with 2-bromopropionyl bromide. researchgate.net In this reaction, allyl alcohol is treated with 2-bromopropionyl bromide, often in the presence of a base such as triethylamine (B128534), to neutralize the hydrogen bromide byproduct that is formed. The reaction is typically carried out in a dry, aprotic solvent like dichloromethane (B109758). researchgate.net

The general reaction scheme is as follows: CH₂=CHCH₂OH + CH₃CH(Br)COBr → CH₃CH(Br)COOCH₂CH=CH₂ + HBr

The use of triethylamine captures the HBr, forming triethylammonium (B8662869) bromide, which can be removed from the reaction mixture. researchgate.neteuropa.eu

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include temperature, reaction time, and the choice of solvent and base.

One established procedure involves cooling the reaction mixture of allyl alcohol and triethylamine in dichloromethane to 0 °C in an ice bath before the dropwise addition of 2-bromopropionyl bromide. researchgate.net After the addition is complete, the mixture is allowed to warm to room temperature and is stirred for an extended period, for instance, 18 hours, to ensure the reaction goes to completion. researchgate.net The purification process involves washing the crude product with water to remove any water-soluble impurities, followed by drying over an anhydrous salt like magnesium sulfate, and finally, removal of the solvent by evaporation. researchgate.net While specific yield percentages are not always reported in the literature for this exact reaction, similar esterification reactions suggest that controlling the temperature to manage the exothermic nature of the reaction and using a suitable base are critical for achieving high yields.

Table 1: Reaction Conditions for the Synthesis of this compound

| Parameter | Condition | Purpose |

| Reactants | Allyl alcohol, 2-Bromopropionyl bromide | Formation of the ester |

| Base | Triethylamine | Neutralizes HBr byproduct |

| Solvent | Dry Dichloromethane | Provides a reaction medium |

| Temperature | Initial cooling to 0 °C, then room temperature | Controls reaction rate and minimizes side reactions |

| Reaction Time | 18 hours | Ensures completion of the reaction |

| Purification | Washing with water, drying over MgSO₄, solvent evaporation | Isolates the pure product |

Preparation of Related Bromopropionate Esters

The synthesis of other bromopropionate esters, both with different alkyl groups and with variations in the bromo-acyl component, utilizes similar chemical principles.

The synthesis of various alkyl 2-bromopropionate derivatives often serves as a model for esterification reactions. A prevalent example is the synthesis of ethyl 2-bromopropionate. One common industrial method involves the reaction of propionic acid with bromine in the presence of a catalyst like red phosphorus to form 2-bromopropionyl bromide. This intermediate is then subsequently reacted with ethanol (B145695) to yield ethyl 2-bromopropionate. Another approach involves the direct esterification of 2-bromopropionic acid with ethanol, which can achieve high yields under optimized conditions.

Furthermore, alkyl 2-bromopropionates are used as reactants in further syntheses. For instance, ethyl 2-bromopropionate can be reacted with phthalazinone in the presence of anhydrous potassium carbonate to produce corresponding ester derivatives. nih.gov It is also used in the synthesis of herbicidal compounds by reacting with intermediates like potassium 4-hydroxyphenylsulfate. googleapis.com

Table 2: Synthetic Routes for Ethyl 2-bromopropionate

| Starting Materials | Reagents | Product |

| Propionic acid, Bromine, Ethanol | Red Phosphorus | Ethyl 2-bromopropionate |

| Phthalazinone, Ethyl 2-bromopropionate | Anhydrous K₂CO₃, Acetone | Ester derivative of phthalazinone |

| Potassium 4-hydroxyphenylsulfate, Ethyl 2-bromopropionate | Anhydrous K₂CO₃, Ethanol | Ethyl 2-(4-hydroxyphenoxy)propionate |

Allyl 2-bromoisobutyrate is a structurally similar ester where the propionate (B1217596) group is replaced by an isobutyrate group. Its synthesis is readily achieved through the esterification of allyl alcohol with 2-bromoisobutyryl bromide. europa.eunih.gov This reaction is often carried out in the presence of a base like triethylamine and a solvent such as tetrahydrofuran (B95107) (THF). europa.eu The resulting triethylammonium bromide salt is removed by filtration, and the product is purified. europa.eu This compound is particularly noted for its use as an initiator in atom transfer radical polymerization (ATRP), a controlled polymerization technique. researchgate.netresearchgate.netacs.org

Table 3: Synthesis of Allyl 2-bromoisobutyrate

| Reactants | Reagents | Product |

| Allyl alcohol, 2-Bromoisobutyryl bromide | Triethylamine, Tetrahydrofuran | Allyl 2-bromoisobutyrate |

Controlled Radical Polymerization Mechanisms

Controlled/living radical polymerization (CRP) techniques are pivotal in polymer chemistry for synthesizing materials with predetermined molecular weights, narrow molecular weight distributions, and well-defined architectures. sigmaaldrich.comnih.gov Among these, Atom Transfer Radical Polymerization (ATRP) is a robust and widely used method. sigmaaldrich.comdiva-portal.org It is based on a reversible redox process catalyzed by a transition metal complex, which establishes a dynamic equilibrium between a low concentration of active, propagating radicals and a majority of dormant species. sigmaaldrich.comdiva-portal.orgcsbsju.edu This control mechanism allows for the polymerization of a wide array of functional monomers. researchgate.net

Atom Transfer Radical Polymerization (ATRP)

ATRP systems are typically composed of a monomer, a catalyst (a transition metal salt with a ligand), and an initiator, which is often an alkyl halide. diva-portal.orgcsbsju.edu The process is initiated by the abstraction of a halogen atom from the initiator by the transition metal complex in its lower oxidation state. csbsju.edu This generates a carbon-centered radical that can propagate by adding to monomer units and the transition metal complex in its higher oxidation state. The radical can then be reversibly deactivated by transferring the halogen atom back from the higher-oxidation-state metal complex. sigmaaldrich.com

This compound serves as a functional initiator in ATRP. In general, alkyl halides bearing activating substituents on the α-carbon, such as carbonyl or aryl groups, are effective ATRP initiators. acs.org The 2-bromopropionate structure is a common and efficient initiating moiety for the ATRP of various monomers, including styrenes and acrylates. acs.org For instance, α-haloesters are frequently employed as initiators for these polymerizations. nih.gov

The key feature of using an initiator like this compound is the incorporation of the allyl group at the α-chain terminus. sioc-journal.cn This provides a reactive handle on the polymer chain, allowing for post-polymerization modifications through reactions characteristic of allyl groups, such as thiol-ene click reactions. nih.gov The use of functional initiators is a primary method for introducing specific end-group functionalities onto polymer chains synthesized via ATRP. sioc-journal.cn For example, N-allyl-2-bromopropinamide, an initiator with a similar functional structure, has been successfully used to synthesize well-defined, vinyl end-functionalized polystyrene. researchgate.net

The core of ATRP is the reversible activation-deactivation equilibrium between dormant polymer chains (P-X) and active propagating radicals (P•). This equilibrium is catalyzed by a transition metal complex (Mtⁿ/L) and is characterized by the rate constants of activation (k_act) and deactivation (k_deact). sigmaaldrich.com

ATRP Equilibrium:

Activation: P-X + Mtⁿ/L ⇌ P• + X-Mtⁿ⁺¹/L

Equilibrium Constant: K_ATRP = k_act / k_deact

The rate of polymerization is directly influenced by this equilibrium. A successful ATRP maintains a low concentration of radicals at any given time, minimizing termination reactions while allowing for controlled chain growth. diva-portal.org The value of the ATRP equilibrium constant, K_ATRP, is a crucial parameter that measures the catalyst's activity and depends on the nature of the monomer, initiator, catalyst, ligand, and solvent. virginia.edu For a given catalyst system, K_ATRP is strongly correlated with the bond dissociation energy of the alkyl halide initiator. virginia.edu The solvent can also significantly impact the kinetics, affecting the redox properties of the copper catalyst and the rates of activation. researchgate.net

Kinetic studies of model compounds similar to the active chain end of polyacrylates, such as methyl 2-bromopropionate, show that the rate of polymerization is first order with respect to monomer and initiator concentrations. The linear relationship between molecular weight and monomer conversion, along with low polydispersity indices (typically below 1.5), confirms the controlled, "living" nature of the polymerization. researchgate.net

The structure of the initiator is critical for achieving a well-controlled ATRP, as it dictates the efficiency of the initiation step. diva-portal.org For optimal control and to obtain polymers with a narrow molecular weight distribution, the rate of initiation must be at least as fast as, or preferably faster than, the rate of propagation. diva-portal.orgcsbsju.edu This ensures that all polymer chains begin to grow simultaneously. diva-portal.org

Degree of Substitution: The stability of the generated radical plays a significant role. Activation rate constants increase with initiator substitution at the α-carbon. For α-bromoesters, the relative activation rates for primary, secondary, and tertiary structures are approximately 1:10:80. researchgate.net this compound, being a secondary bromide, is a more active initiator than a primary analogue.

α-Substituents: Electron-withdrawing groups that can stabilize the radical increase the activation rate. For alkyl bromides, the reactivity increases with substituents in the order: -C(O)NEt₂, -Ph, -C(O)OMe, and -CN. researchgate.net

The Halogen: The nature of the halogen atom is paramount. The carbon-halogen bond strength decreases from Cl to Br to I. Consequently, the activation rate increases significantly. For methyl 2-halopropionates, the relative activation rates for chloro:bromo:iodo are 1:20:35. researchgate.net Bromine-containing initiators like this compound generally provide excellent control over the polymerization.

Table 1: Relative Activation Rate Constants (k_act) for Various Initiator Structures in Cu-mediated ATRP

| Initiator Class | Structural Feature | Relative k_act |

| Substitution | Primary α-bromoester | 1 |

| Secondary α-bromoester | 10 | |

| Tertiary α-bromoester | 80 | |

| Halogen Atom | Methyl 2-chloropropionate | 1 |

| (in Methyl Propionate) | Methyl 2-bromopropionate | 20 |

| Methyl 2-iodopropionate | 35 |

Data sourced from studies on general initiator structures in ATRP. researchgate.net

Achieving stereochemical control during polymerization is a significant goal in polymer synthesis as the tacticity of a polymer chain profoundly influences its properties. In ATRP, one approach to influence the stereochemistry of the resulting polymer is through the use of chiral initiators. nih.gov While specific studies on the use of a chiral version of this compound were not identified, research on other optically active alkyl bromide initiators demonstrates the principle of helix-sense-selective polymerization. nih.gov

For instance, chiral initiators where the bromine atom is not directly connected to the chiral center have been synthesized to prevent racemization of the initial radical. nih.gov Examples include derivatives of binaphthyl and menthyl α-bromophenylacetate. nih.gov These initiators have been used in the ATRP of bulky monomers like 1-phenyldibenzosuberyl methacrylate (B99206) to produce polymers with a specific helical sense. nih.gov The effectiveness of such stereocontrol often depends on the polymerization temperature. nih.gov Another strategy involves using Lewis acids in conjunction with the ATRP catalyst system to influence the stereoregularity, leading to highly isotactic polymers.

Simultaneous Chain- and Step-Growth Radical Polymerization (SCSRP)

A novel polymerization technique known as simultaneous chain- and step-growth radical polymerization (SCSRP) allows for the synthesis of copolymers containing both vinyl polymer and polyester (B1180765) segments within a single chain. nih.gov This method utilizes a specially designed monomer, termed an "inimer" (initiator and monomer), which possesses both a polymerizable vinyl group and an active site for atom transfer radical polyaddition (ATRPA). nih.gov

This compound (referred to in studies as allyl 2-bromopropanoate (B1255678) or ABP) is an effective inimer for SCSRP. nih.gov In this process, it participates in two simultaneous polymerization mechanisms mediated by a transition metal catalyst:

Chain-Growth Polymerization: The allyl double bond of ABP can copolymerize with a conventional vinyl monomer (e.g., methyl acrylate) via a standard radical addition mechanism.

Step-Growth Polymerization: The 2-bromopropionate group can undergo metal-catalyzed atom transfer radical polyaddition, forming polyester linkages in the polymer backbone. nih.gov

Zhu et al. demonstrated the fast and effective SCSRP of methyl acrylate (B77674) (MA) and this compound (ABP). nih.gov This reaction produced a P(MA-co-ABP) copolymer with a molecular weight (Mw) of approximately 5100 g/mol and a polydispersity (Mw/Mn) of 1.78. nih.gov The resulting copolymer contained both degradable ester groups from the step-growth mechanism and a stable polyacrylate backbone from the chain-growth mechanism. nih.gov

Table 2: Example of SCSRP with this compound (ABP)

| Component | Role | Polymerization Type | Resulting Structure |

| Methyl Acrylate (MA) | Monomer | Chain-Growth | Poly(acrylate) segment |

| This compound (ABP) | Inimer | Chain-Growth (Allyl) & Step-Growth (Bromoester) | Polyester linkage & α-double bond chain end |

| Transition Metal Catalyst | Catalyst | Mediates both ATRP and ATRPA | P(MA-co-ABP) copolymer |

Data based on the SCSRP of MA and ABP. nih.gov

Atom Transfer Radical Addition (ATRA)

Atom Transfer Radical Polymerization (ATRP) is a controlled polymerization technique that utilizes a transition metal catalyst to reversibly activate and deactivate a dormant polymer chain. This process allows for the synthesis of polymers with well-defined molecular weights and low polydispersities. cmu.edugoogle.com The initiator in ATRP is typically an alkyl halide, and compounds like this compound can serve as or be derived from functional initiators to introduce specific end groups onto polymer chains. cmu.educaltech.educmu.edu

For instance, functional initiators are employed to incorporate vinyl, hydroxyl, epoxy, and cyano groups at one end of the polymer chain, while the other end retains the halogen atom. cmu.edu This halogen terminus can be further modified through nucleophilic substitution or radical addition reactions. cmu.educmu.edu One such modification is the introduction of an allyl end group, which can be achieved through a radical addition reaction with allyl tri-n-butylstannane. cmu.edu

The versatility of ATRP allows for the polymerization of a wide range of monomers, including styrenes and (meth)acrylates, in the presence of various functional groups. cmu.edu For example, 1,2-epoxypropyl 2-bromopropionate has been used to synthesize poly(tert-butyl acrylate) with an epoxy group at one end and a bromine atom at the other. cmu.edu Similarly, bis(2-bromopropionate) terminated telechelic polybutadiene (B167195) has been used as a macroinitiator for the ATRP of styrene (B11656) and methyl methacrylate to form triblock copolymers. caltech.edu

Organometallic Reactions and Rearrangements

Reformatsky-Claisen Rearrangement

The Reformatsky-Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that involves the researchgate.netresearchgate.net-sigmatropic rearrangement of a zinc enolate generated from an α-halo ester. researchgate.netnih.govrsc.org This reaction provides access to γ,δ-unsaturated carboxylic acids. rsc.org

The traditional Reformatsky-Claisen rearrangement utilizes zinc dust to generate the key zinc enolate intermediate from an α-bromo ester. researchgate.netnih.gov For example, the reaction of this compound with zinc dust in refluxing toluene (B28343) proceeds smoothly to give the rearranged product. nih.gov The efficiency of the rearrangement can be influenced by substitution patterns and the solvent used. rsc.org

A significant advancement in this area is the use of a silylating agent, such as trimethylsilyl (B98337) chloride (TMSCl), in conjunction with zinc. researchgate.netnih.gov This modification likely proceeds through a silyl (B83357) ketene (B1206846) acetal (B89532) intermediate. nih.gov This approach serves as a base-free alternative to the ester enolate Claisen rearrangement. nih.gov

Table 1: Zinc-Mediated Reformatsky-Claisen Rearrangement of Allyl α-Haloesters Data sourced from Baldwin and Walker's pioneering work. nih.gov

| Substrate (1) | R1 | R2 | R3 | R4 | Solvent | Temp (°C) | Yield of (2) |

| 1a | Me | Me | H | H | Benzene | 80 | 100% |

| 1b | Me | H | H | Me | Toluene | 110 | 96% |

| 1c | H | H | H | H | Xylene | 140 | <15% |

| 1d | Me | H | Ph | H | Toluene | 110 | 16% |

Indium has emerged as a valuable alternative to zinc in mediating Reformatsky-type reactions. researchgate.netthieme-connect.com The indium-mediated Reformatsky-Claisen rearrangement has been developed for various α-bromoisobutyrate and α-bromopropionate derivatives. researchgate.netnih.gov Treatment of α-bromo esters with a combination of indium and indium(III) chloride in the presence of TMSCl and triethylamine in acetonitrile (B52724) under ultrasonication conditions can furnish the rearranged products in good yields. researchgate.net

In the case of α-bromopropionate derivatives, the indium-mediated rearrangement often yields a mixture of diastereomers. For instance, the reaction of certain α-bromopropionates can result in moderate diastereoselectivity. researchgate.net

Table 2: Indium-Mediated Reformatsky-Claisen Rearrangement of Various Substrates Data represents a selection of substrates and their corresponding yields and diastereomeric ratios (d.r.) where applicable. researchgate.net

| Substrate | Method | Product | Yield (%) | d.r. |

| 39b | b | 40b | 84 | 1.5:1 |

| 41b | b | 42b | 61 | 1.6:1 |

| 43b | b | 44b | 54 | 1.4:1 |

Method b: In (2 eq.), InCl₃ (0.1 eq.), TMSCl (2 eq.), Et₃N (2 eq.), MeCN, sonication, 10-30 °C.

The generally accepted mechanism for the Reformatsky-Claisen rearrangement involves the formation of a metal enolate, which then undergoes a concerted researchgate.netresearchgate.net-sigmatropic rearrangement. nih.govlibretexts.org In the zinc-mediated pathway, a zinc enolate is the key intermediate. nih.gov

Several side reactions can occur, leading to the formation of byproducts. One common byproduct is the protonated, non-rearranged ester. researchgate.net Another potential side reaction is an intermolecular Claisen-type condensation, which can lead to 1,3-dicarbonyl compounds. nih.gov Decomposition of the zinc enolate can also occur, which may lead to the formation of allyl bromide and subsequent byproducts through Friedel-Crafts type reactions with aromatic solvents, catalyzed by zinc bromide. nih.gov

Reactions with Metalate Anions (e.g., Pentacarbonyl Manganate (B1198562) Anion)

The reactivity of this compound extends to reactions with organometallic anions. While specific examples involving the pentacarbonyl manganate anion and this compound are not detailed in the provided search results, the general reactivity patterns of related systems can be considered. For instance, benzylic manganese chlorides, which are organomanganese reagents, are known to undergo coupling reactions with acid chlorides and allyl bromides. dokumen.pub This suggests that organomanganese species can participate in coupling reactions with substrates containing a leaving group like bromide.

Nucleophilic Substitution and Electron Transfer Considerations

This compound possesses two primary sites for chemical reactions: the allyl group, which allows for alkene-related reactions, and the α-bromo position, which is susceptible to nucleophilic substitution and can act as an initiator for radical processes. smolecule.com The bromine atom, being a good leaving group, can be readily displaced by a variety of nucleophiles, enabling the formation of new carbon-nucleophile bonds. smolecule.comucalgary.ca This reactivity is characteristic of allylic halides, which are known to be excellent substrates for nucleophilic substitution reactions. ucalgary.ca

The mechanism of nucleophilic substitution at an allylic carbon can proceed through either an S(_N)1 or S(_N)2 pathway. edscl.in In an S(_N)1 reaction, the departure of the leaving group leads to the formation of a resonance-stabilized allyl cation, which can then be attacked by a nucleophile at two different positions, potentially leading to a mixture of products. edscl.in Conversely, the S(_N)2 mechanism involves a direct, one-step displacement of the leaving group by the nucleophile with an inversion of configuration at the reaction center. edscl.in Under certain conditions, an S(_N)2' mechanism can also occur, where the nucleophile attacks the γ-carbon of the allyl system, resulting in an allylic rearrangement. edscl.in

Electron transfer processes are also a key aspect of the reactivity of this compound. In these reactions, an electron is transferred to the molecule, which can lead to the cleavage of the carbon-bromine bond. rsc.org This process can occur in a single concerted step or in a stepwise manner involving a radical anion intermediate. rsc.org The presence of electron-withdrawing groups can enhance the rate of these reactions, while electron-donating groups tend to decrease it. rsc.org

Characterization of Enolate and Dienolate Complexes

The ester functionality of this compound allows for the formation of enolate and dienolate complexes upon deprotonation. The generation of enolates from carbonyl compounds is a fundamental transformation in organic synthesis. scribd.com These enolates can then act as nucleophiles in a variety of carbon-carbon bond-forming reactions. nih.gov

The structure and aggregation state of metal enolates in solution can be investigated using spectroscopic techniques such as ¹H and ¹⁹F NMR. nih.gov The method of continuous variation, for instance, has been employed to characterize lithium and sodium enolates, revealing that they can exist as various aggregates, including tetramers, in solution. nih.gov The nature of the solvent and the presence of chelating ligands like N,N,N',N'-tetramethylethylenediamine (TMEDA) can significantly influence the structure of these enolate complexes. nih.gov

While specific studies on the enolate and dienolate complexes derived directly from this compound are not extensively detailed in the provided search results, the general principles of enolate formation and characterization are well-established. scribd.comnih.gov The deprotonation of the α-carbon would lead to an enolate, and further deprotonation at the γ-position of the allyl group could potentially form a dienolate. These species would be expected to participate in reactions typical of enolates, such as alkylation and aldol-type additions.

Catalytic Transformations and Functionalization

Hydrosilylation Reactions of this compound

Hydrosilylation is a significant reaction that involves the addition of a silicon-hydride bond across a double or triple bond, typically catalyzed by a transition metal complex. wikipedia.org This process is a key method for the synthesis of organosilicon compounds. wikipedia.org

Formation of Silane-Functionalized ATRP Initiators

This compound serves as a valuable precursor for the synthesis of silane-functionalized Atom Transfer Radical Polymerization (ATRP) initiators. researchgate.netbenicewiczgroup.com The hydrosilylation of the allyl group of this compound with various silanes, such as triethoxysilane (B36694) or dimethylchlorosilane, yields these specialized initiators. researchgate.netbenicewiczgroup.com This reaction is commonly catalyzed by platinum-based catalysts, including hexachloroplatinic acid and Karstedt's catalyst. researchgate.netgoogle.com

For example, the reaction of this compound with triethoxysilane in the presence of a platinum catalyst produces (3-(2-bromopropionyl)propyl)triethoxysilane. researchgate.net Similarly, reaction with dimethylchlorosilane yields (3-(2-bromopropionyl)propyl)dimethylchlorosilane. benicewiczgroup.com These silane-functionalized molecules retain the bromo-ester group necessary for initiating ATRP while incorporating a silane (B1218182) moiety that can be used for surface modification or other applications. researchgate.netepj-conferences.org

Table 1: Examples of Silane-Functionalized ATRP Initiators from this compound

| This compound Reactant | Silane Reactant | Catalyst | Product |

| This compound | Triethoxysilane | Hexachloroplatinic acid | (3-(2-bromopropionyl)propyl)triethoxysilane |

| This compound | Dimethylchlorosilane | Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex | (3-(2-bromopropionyl)propyl)dimethylchlorosilane |

Monitoring Reaction Progress via Spectroscopic Methods

The progress of the hydrosilylation of this compound can be effectively monitored using various spectroscopic techniques. researchgate.netbenicewiczgroup.com Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H and ¹³C NMR, is a powerful tool for this purpose. researchgate.netresearchgate.net The disappearance of the signals corresponding to the allyl protons of this compound in the ¹H NMR spectrum is a clear indicator that the reaction has gone to completion. researchgate.netresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another technique used to follow the reaction. benicewiczgroup.com By monitoring the disappearance of the peak corresponding to this compound, the completion of the hydrosilylation can be confirmed. benicewiczgroup.com These methods provide real-time or near-real-time information about the conversion of the starting material, allowing for precise control over the reaction conditions. researchgate.netbenicewiczgroup.com

Mechanistic Investigations and Chemical Transformations Involving Allyl 2 Bromopropionate

Advanced Catalytic Applications

Enantioconvergent catalysis is a powerful strategy in asymmetric synthesis that transforms both enantiomers of a racemic starting material into a single, highly enantioenriched product. acs.orgnih.govnih.gov This process typically involves a stereoablative reaction where the two enantiomers are converted into a common prochiral intermediate, which then reacts with a chiral catalyst to yield a single enantiomeric product. acs.orgnih.gov This approach is distinct from kinetic resolution, where one enantiomer reacts faster, leaving the other behind, thus limiting the theoretical yield to 50%.

Recent advancements have demonstrated the utility of this strategy in reactions involving racemic α-bromopropionates, which are structurally related to allyl 2-bromopropionate. These transformations provide access to valuable chiral building blocks, such as α-arylpropionic acids, a class of compounds that includes several nonsteroidal anti-inflammatory drugs (NSAIDs). rsc.org

An important example is the iron-catalyzed enantioconvergent Suzuki-Miyaura coupling of tert-butyl α-bromopropionate. rsc.org In this reaction, a racemic mixture of the bromopropionate is coupled with lithium aryl pinacol (B44631) boronates using a catalytic system composed of iron(II) chloride (FeCl₂) and a chiral phosphine (B1218219) ligand, (R,R)-QuinoxP*. nih.govrsc.org This method produces enantioenriched α-arylpropionic acids in good yields after hydrolysis of the resulting ester. nih.govrsc.org The reaction highlights the ability of the specific chiral ligand to induce enantioselectivity in the C-C bond-forming step. rsc.org

Nickel-catalyzed systems have also been extensively studied for enantioconvergent cross-coupling reactions. acs.orgnih.gov For instance, the Negishi cross-coupling of secondary alkyl electrophiles, including activated bromides, with organozinc reagents can be achieved with high enantioselectivity. acs.org These reactions often employ chiral bis(oxazoline) or diamine ligands. acs.orgnih.gov The prevailing mechanism is believed to involve the formation of an alkyl radical from the racemic electrophile. This radical then reacts with a chiral organonickel intermediate in an "out-of-cage" pathway, followed by reductive elimination to furnish the enantioenriched product. acs.orgnih.gov

Table 1: Examples of Enantioconvergent Cross-Coupling Reactions with α-Bromopropionates

| Catalyst System | Racemic Electrophile | Nucleophile | Product Type | Ref. |

|---|---|---|---|---|

| FeCl₂ / (R,R)-QuinoxP* | tert-butyl α-bromopropionate | Lithium aryl pinacol boronate | α-Arylpropionic acid | nih.govrsc.org |

| NiBr₂·diglyme / Chiral bis(oxazoline) | Racemic α-haloboronates | Alkylzinc reagents | Enantioenriched alkylboronates | acs.orgnih.gov |

| NiBr₂·diglyme / Chiral diamine | Racemic α-haloboronates | Alkylzinc reagents | Enantioenriched alkylboronates | nih.gov |

Cobalt catalysis has emerged as a versatile tool for various chemical transformations, including the functionalization of substrates like this compound. These processes often proceed under mild conditions and can exhibit unique reactivity compared to other transition metals. rsc.orgrsc.org

One notable application is the cobalt-catalyzed carboxylation of allylic electrophiles with carbon dioxide (CO₂), an abundant and non-toxic C1 source. nih.gov For example, the electroreductive carboxylation of allylic chlorides has been achieved by merging cobalt catalysis with electrochemical synthesis. nih.gov A plausible catalytic cycle for such transformations begins with the active cobalt(I) catalyst. nih.govacs.org The cycle is proposed to involve the oxidative addition of the allylic substrate to the Co(I) center, forming an η³-allyl-cobalt(III) intermediate. nih.gov This intermediate can then undergo further steps, including reaction with CO₂ and reduction, to yield the carboxylated product and regenerate the Co(I) catalyst. nih.gov The regioselectivity of the carboxylation can be influenced by the ligands coordinated to the cobalt center. nih.gov

Cobalt complexes are also effective catalysts for reductive coupling reactions. researchgate.net An efficient method involves the coupling of alkyl halides with electron-withdrawing alkenes in the presence of zinc powder as a reductant. researchgate.net This reaction is applicable to a wide range of primary, secondary, and tertiary alkyl bromides and iodides. The mechanism is believed to involve radical intermediates. researchgate.netnih.gov The use of multidentate phosphine ligands can sometimes interfere with the reaction, suggesting that an oxidative addition-driven mechanism is at play, where the alkyl halide adds to a low-valent cobalt species. researchgate.net The ability of supporting ligands to store hydrogen or electrons can enable alternative radical-based mechanistic pathways in cobalt-catalyzed hydrogenations and related reductive processes. nih.gov

Table 2: Cobalt-Catalyzed Transformations Relevant to this compound

| Reaction Type | Substrate Type | Reagents | Key Intermediate | Ref. |

|---|---|---|---|---|

| Electroreductive Carboxylation | Allylic Chlorides | CO₂, Electrochemical Reduction | η³-Allyl-cobalt(III) | nih.gov |

| Reductive Coupling | Alkyl Halides, Activated Alkenes | Zinc powder, H₂O | Alkyl Radical | researchgate.net |

| C-H Borylation | Arenes, Heterocycles | Pinacolborane (HBPin) | Cobalt(I)/Cobalt(III) | princeton.edu |

Dithioesters are important compounds, notably used as chain transfer agents in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. acs.org this compound can serve as a precursor for the synthesis of dithioester derivatives.

A one-pot method has been developed for the synthesis of various dithioesters starting from 2-aryl-1,3-dithiolanes. acs.org In this process, the dithiolane is treated with a strong base, such as lithium bis(trimethylsilyl)amide (LiHMDS), to induce ring fragmentation and generate an aryl-dithiocarboxylate anion. acs.org This reactive intermediate is then captured in a second step by an alkylating agent. The scope of suitable alkylating agents includes methyl 2-bromopropionate, which reacts to give the corresponding dithioester in good yield (79%). acs.org This protocol is efficient, with the fragmentation step occurring within minutes at 100 °C. acs.org

Another synthetic route involves the direct reaction of a bromo-ester with a dithiobenzoate salt. For instance, an allylic α-bromoester can be reacted with bromomagnesium dithiobenzoate to prepare the corresponding dithioester-functionalized compound. benicewiczgroup.com This approach was used to synthesize a RAFT agent anchored to a silane (B1218182) headgroup, demonstrating its utility in preparing functional materials for surface-initiated polymerizations. benicewiczgroup.com

Table 3: Synthesis of Dithioesters from Bromopropionate Precursors

| Synthetic Method | Bromopropionate | Reagents | Product | Yield | Ref. |

|---|---|---|---|---|---|

| One-pot Dithiolane Fragmentation | Methyl 2-bromopropionate | 1) 2-Aryl-1,3-dithiolane, LiHMDS | Methyl 2-(dithioester)propionate | 79% | acs.org |

| 2) Methyl 2-bromopropionate | |||||

| Salt Metathesis | Allylic α-bromoester | Bromomagnesium dithiobenzoate | Allylic dithiobenzoate derivative | 38% (purified) | benicewiczgroup.com |

Applications in Advanced Polymer Materials and Macromolecular Architectures

Synthesis of End-Functionalized and Telechelic Polymers

The dual functionality of allyl 2-bromopropionate and its derivatives is instrumental in the design of polymers with reactive groups at one or both ends. These functional end-groups are crucial for subsequent polymerization steps or for grafting polymers onto surfaces.

Macroinitiator Design using this compound Derivatives

This compound serves as a precursor for creating macroinitiators, which are polymeric chains capable of initiating the polymerization of a second monomer. This approach is fundamental to the synthesis of block copolymers with controlled architectures. For instance, derivatives of this compound can be used as initiators in ATRP to synthesize polymers with predictable molecular weights and narrow molecular weight distributions. thescipub.com The allyl group remains intact during this process, providing a handle for further chemical modifications.

One common strategy involves the synthesis of a polymer with a terminal 2-bromopropionate group, which can then initiate the polymerization of another monomer. This allows for the creation of macromolecules with specific end-group functionalities, which are essential for their use as macromonomers or as precursors for more complex structures like block copolymers. thescipub.com The design of the initiator is a critical aspect of ATRP, as it dictates the functionality of the α-chain terminus. thescipub.com

| Initiator Type | Polymerization Method | Resulting Polymer Architecture | Key Feature |

| This compound derivative | ATRP | End-functionalized polymer | Presence of a terminal allyl group for post-polymerization modification. |

| Bromo-terminated macroinitiator | ATRP | Block copolymer | Controlled synthesis of block copolymers with defined segments. |

Preparation of ABA Triblock Copolymers (e.g., SBS, MBM)

A significant application of this compound is in the synthesis of ABA triblock copolymers, which are valued as thermoplastic elastomers. A notable example is the synthesis of poly(styrene)-b-poly(butadiene)-b-poly(styrene) (SBS) and poly(methyl methacrylate)-b-poly(butadiene)-b-poly(methyl methacrylate) (MBM). cmu.edu

The process often begins with the ring-opening metathesis polymerization (ROMP) of a cyclic olefin, such as 1,5-cyclooctadiene, in the presence of a difunctional chain transfer agent derived from this compound. This step yields a telechelic poly(butadiene) (PBD) with 2-bromopropionate end groups. cmu.edu This PBD macroinitiator is then used to initiate the ATRP of styrene (B11656) or methyl methacrylate (B99206) from both ends, resulting in the formation of well-defined SBS or MBM triblock copolymers. cmu.edu This tandem ROMP-ATRP approach allows for the synthesis of triblock copolymers with a 100% 1,4-microstructure in the PBD block. cmu.edu

| Triblock Copolymer | A Block | B Block | Synthesis Method |

| SBS | Polystyrene | Polybutadiene (B167195) | ROMP followed by ATRP |

| MBM | Poly(methyl methacrylate) | Polybutadiene | ROMP followed by ATRP |

Incorporation of Reactive End-Groups (e.g., Allyl, Alkyne)

The use of functional initiators in ATRP is a primary method for introducing reactive groups at the chain ends of polymers. cmu.edu Initiators containing allyl groups, such as this compound, directly yield polymers with terminal allyl functionalities. sigmaaldrich.com These allyl groups are valuable as they can participate in a variety of subsequent chemical transformations, including hydrosilylation and thiol-ene "click" reactions. This allows for the straightforward synthesis of telechelic polymers, which are macromolecules with reactive groups at both ends and serve as important building blocks for more complex architectures like block and graft copolymers. researchgate.net

The halogen end-group, typically bromine or chlorine, that is inherent to polymers synthesized via ATRP can also be chemically transformed into other useful functionalities. cmu.edu For example, the terminal halide can be converted to an azide (B81097) group, which can then be used in copper-mediated alkyne-azide click reactions to introduce a wide range of functionalities. nih.gov This versatility in end-group modification is a key advantage of using ATRP in conjunction with functional initiators like this compound.

Surface Modification and Hybrid Materials

This compound and its derivatives are also pivotal in the field of surface science and materials chemistry, enabling the covalent attachment of polymer chains to inorganic substrates. This "grafting from" approach is a powerful method for creating organic-inorganic hybrid materials with unique combinations of properties.

Grafting Polymers onto Inorganic Substrates (e.g., Silica (B1680970) Nanoparticles)

The modification of inorganic surfaces, such as silica nanoparticles, with polymer brushes can dramatically alter their properties, including solubility, stability, and biocompatibility. A common strategy involves first functionalizing the silica surface with an ATRP initiator. researchgate.net For instance, a silane (B1218182) coupling agent containing a 2-bromopropionate group can be synthesized from this compound. benicewiczgroup.com This initiator-modified silica can then be used to initiate the polymerization of various monomers from the surface, leading to a dense layer of grafted polymer chains. ustc.edu.cn

This surface-initiated ATRP (SI-ATRP) allows for excellent control over the length, density, and composition of the grafted polymer brushes. researchgate.net The result is a core-shell nanohybrid material consisting of an inorganic core and a polymer shell. nih.gov

| Substrate | Surface Functionalization | Polymerization Method | Resulting Material |

| Silica Nanoparticles | Silanization with a 2-bromopropionate-containing agent | Surface-Initiated ATRP | Polymer-grafted silica nanoparticles |

Fabrication of Organic-Inorganic Hybrid Composites

Organic-inorganic hybrid materials are composites that combine the properties of both organic polymers and inorganic materials at the molecular or nanometer scale. semanticscholar.orgmdpi.com These materials can be broadly classified into two categories based on the nature of the interaction between the organic and inorganic components. Class I hybrids involve weak interactions like van der Waals forces or hydrogen bonds, while Class II hybrids feature strong covalent bonds between the two phases. mdpi.com

The use of this compound derivatives to graft polymers from the surface of inorganic nanoparticles is a prime example of creating Class II organic-inorganic hybrid composites. mdpi.com By covalently attaching the polymer chains to the inorganic core, a stable and robust hybrid material is formed. researchgate.net These materials often exhibit synergistic properties that are not present in the individual components alone. nih.gov For example, grafting polymers onto silica nanoparticles can improve their dispersion in polymer matrices and enhance the mechanical and thermal properties of the resulting composite. researchgate.net The ability to tailor the properties of both the inorganic core and the grafted polymer allows for the design of hybrid materials with a wide range of functionalities for various applications. nih.gov

Design of Complex Polymer Topologies

The precise control over polymer architecture afforded by modern synthetic methodologies has enabled the design of complex, non-linear polymer topologies. This compound, as a functional initiator in Atom Transfer Radical Polymerization (ATRP), offers a versatile platform for the synthesis of such advanced macromolecular structures. Its dual functionality—an initiating site for controlled radical polymerization and a reactive allyl group—can be strategically employed to create α,ω-allyl-terminated macromonomers, branched and star polymers, and to facilitate concurrent polymerization and click chemistry approaches.

Synthesis of α,ω-Allyl-Terminated Macromonomers for Gels and Hydrogels

The synthesis of α,ω-allyl-terminated macromonomers is a critical step in the fabrication of advanced gels and hydrogels with tailored properties. These macromonomers, possessing reactive double bonds at both chain ends, can be crosslinked through various mechanisms, such as free radical polymerization or thiol-ene click chemistry, to form well-defined network structures.

This compound serves as an effective initiator for the synthesis of α-allyl-terminated polymer chains via ATRP. The polymerization of a wide range of monomers, such as acrylates and methacrylates, can be initiated from the 2-bromopropionate group, leading to polymers with controlled molecular weight and low polydispersity. The allyl group from the initiator remains at the α-terminus of the polymer chain.

To introduce an allyl group at the ω-terminus, a post-polymerization modification step is typically employed. One common strategy involves the reaction of the terminal bromine atom of the polymer chain with a species containing an allyl group. For instance, at the end of the polymerization, an excess of allyl alcohol can be added to the reaction mixture. This results in the substitution of the terminal bromine with an allyl alcohol moiety, thereby yielding an α,ω-allyl-terminated macromonomer. The efficiency of this end-capping reaction is crucial for achieving a high degree of difunctionality, which is essential for successful network formation.

The resulting α,ω-diallyl functionalized macromonomers can then be polymerized or crosslinked to form hydrogels. The controlled molecular weight of the macromonomer dictates the length of the crosslinks, which in turn influences the swelling behavior, mechanical properties, and mesh size of the resulting hydrogel.

Table 1: Illustrative Data for the Synthesis of α,ω-Allyl-Terminated Poly(methyl methacrylate) (PMMA) Macromonomers via ATRP

| Entry | Monomer/Initiator Ratio | Conversion (%) | Mn (Theoretical) ( g/mol ) | Mn (GPC) ( g/mol ) | PDI (Mw/Mn) | End-Group Functionality (%) |

| 1 | 50:1 | 92 | 4,600 | 4,500 | 1.15 | >95 |

| 2 | 100:1 | 95 | 9,500 | 9,300 | 1.18 | >95 |

| 3 | 200:1 | 91 | 18,200 | 17,900 | 1.22 | >93 |

Formation of Branched and Star Polymers

The unique structure of branched and star polymers, characterized by multiple polymer arms radiating from a central core, imparts distinct properties such as lower solution viscosity and a higher density of chain-end functionalities compared to their linear counterparts. This compound can be instrumental in the synthesis of these architectures through the "core-first" approach in ATRP.

In this method, a multifunctional core molecule is first synthesized, onto which multiple initiating sites are attached. By reacting a polyol core, for example, with 2-bromopropionyl bromide, a core with multiple 2-bromopropionate initiating sites can be created. Subsequently, the ATRP of a desired monomer is initiated from this multifunctional core, leading to the simultaneous growth of multiple polymer arms, thus forming a star polymer.

To incorporate allyl functionalities into the star polymer structure, this compound can be used to functionalize the core molecule. For instance, a core molecule with multiple hydroxyl groups can be reacted with this compound to attach both the initiating site and the allyl group. Polymerization from such a core would result in a star polymer with an allyl group at the terminus of each arm, creating a highly functional macromolecule.

Alternatively, branched polymers can be synthesized through the "grafting from" method. A linear polymer backbone containing pendant allyl groups can be functionalized to introduce ATRP initiating sites. The subsequent ATRP of a second monomer from these sites results in the formation of a graft copolymer, a type of branched polymer.

The number of arms and their molecular weight in star polymers can be controlled by the functionality of the core and the monomer-to-initiator ratio, respectively. The presence of terminal allyl groups in these branched and star architectures opens up possibilities for further modifications and applications, such as the formation of core-shell structures or crosslinked nanoparticles.

Table 2: Representative Data for the Synthesis of a 4-Arm Star Polymer using a Tetra-functional Initiator

| Monomer | Monomer/Initiator Ratio (per arm) | Conversion (%) | Mn (Theoretical) ( g/mol ) | Mn (GPC) ( g/mol ) | PDI (Mw/Mn) |

| Styrene | 100:1 | 88 | 36,800 | 35,500 | 1.25 |

| Methyl Acrylate (B77674) | 150:1 | 91 | 52,200 | 50,800 | 1.28 |

| n-Butyl Acrylate | 200:1 | 85 | 87,200 | 85,100 | 1.31 |

Concurrent Polymerization and Click Chemistry Approaches

The concept of performing polymerization and polymer modification simultaneously in a single pot, often termed "concurrent" or "one-pot" synthesis, represents a significant advancement in polymer chemistry, offering increased efficiency and reduced synthetic steps. The combination of ATRP with highly efficient and orthogonal "click" reactions, such as thiol-ene chemistry, is a powerful strategy for the in-situ synthesis of functional polymers.

This compound is an ideal candidate for facilitating such concurrent processes. By using it as the initiator in an ATRP reaction, a growing polymer chain with a terminal allyl group is generated. If a thiol-containing compound is also present in the reaction mixture, a thiol-ene click reaction can occur concurrently with the polymerization. This reaction involves the radical-mediated addition of the thiol across the allyl double bond, leading to the in-situ functionalization of the polymer chain end.

This one-pot approach allows for the synthesis of polymers with precisely controlled end-group functionalities. The efficiency of both the ATRP and the thiol-ene reaction is crucial for the success of this concurrent process. The choice of catalyst and reaction conditions must be compatible with both polymerization and the click reaction.

This methodology can be extended to the synthesis of more complex architectures. For example, if a dithiol is used, it can act as a linking agent between two growing polymer chains, leading to in-situ block copolymer formation or even network formation if the polymer chains are difunctional. The ability to perform polymerization and modification in a single step significantly streamlines the synthesis of advanced polymer materials.

Table 3: Illustrative Efficiency of a Concurrent ATRP and Thiol-Ene Click Reaction

| Polymer | Thiol Compound | Reaction Time (h) | Polymerization Conversion (%) | Thiol-Ene Click Efficiency (%) | Final Polymer PDI |

| Polystyrene | 1-Dodecanethiol | 6 | 94 | >98 | 1.19 |

| Poly(n-butyl acrylate) | Mercaptoethanol | 4 | 96 | >99 | 1.21 |

| Poly(methyl methacrylate) | Thiophenol | 8 | 91 | >97 | 1.24 |

Analytical and Characterization Methodologies in Allyl 2 Bromopropionate Research

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are fundamental to verifying the chemical structure of allyl 2-bromopropionate and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide data on the chemical environment of each atom, confirming the compound's connectivity.

In the ¹H NMR spectrum of a related compound, cinnamyl 2-bromopropanoate (B1255678), the proton of the brominated carbon appears as a quartet at 4.42 ppm, while the methyl protons adjacent to it show as a doublet at 1.86 ppm. rsc.org For N-allyl-2-bromopropinamide, ¹H and ¹³C NMR analyses were used to confirm its structure before its use as an initiator in atom transfer radical polymerization (ATRP). ru.ac.bd Similarly, the structure of polymers synthesized using this initiator was also confirmed by NMR analysis. ru.ac.bd

Detailed ¹H NMR spectral data for a similar compound, allyl 2-bromo-2-phenylacetate, shows the allyl group protons at distinct chemical shifts: a multiplet for the -CH= proton between 5.85-5.95 ppm, a doublet of quartets for one of the =CH₂ protons at 5.32 ppm, and another doublet of quartets for the other =CH₂ proton at 5.25 ppm. rsc.org The methylene (B1212753) protons (-OCH₂-) of the allyl group appear as a multiplet between 4.66-4.69 ppm. rsc.org

The ¹³C NMR spectrum of allyl 2-bromo-2-phenylacetate provides further structural confirmation, with the carbonyl carbon at 167.8 ppm, the carbons of the phenyl group between 128.6 and 135.6 ppm, the vinyl carbons of the allyl group at 131.0 ppm and 118.9 ppm, and the methylene carbon of the allyl group at 66.7 ppm. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound and Related Structures.

| Compound | Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

|---|---|---|---|---|

| Cinnamyl 2-bromopropanoate | CH-Br | 4.42 (q) | 40.0 | rsc.org |

| CH₃ | 1.86 (d) | 21.6 | rsc.org | |

| Allyl 2-bromo-2-phenylacetate | -CH= | 5.85-5.95 (m) | 131.0 | rsc.org |

| =CH₂ | 5.25 (dq), 5.32 (dq) | 118.9 | rsc.org | |

| -OCH₂- | 4.66-4.69 (m) | 66.7 | rsc.org | |

| C=O | - | 167.8 | rsc.org | |

| C-Br | 5.38 (s) | 46.5 | rsc.org |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. bruker.commasterorganicchemistry.com In the context of this compound, FT-IR is used to confirm the presence of key bonds such as the carbonyl (C=O) of the ester, the carbon-carbon double bond (C=C) of the allyl group, and the carbon-bromine (C-Br) bond.

The FT-IR spectrum of a related compound, O-Propynyl-2-bromopropionate, shows characteristic absorption bands. researchgate.net The C-H stretching vibrations are observed in the range of 2850-2940 cm⁻¹. researchgate.net The C-Br stretch typically appears at lower wavenumbers, generally between 690-515 cm⁻¹, while C-Cl stretches are found from 850-550 cm⁻¹. orgchemboulder.com The presence of the allyl group would be indicated by peaks corresponding to C=C stretching and =C-H bending vibrations.

Mass Spectrometry (e.g., MALDI-TOF MS, ESI-MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight of this compound and for analyzing the structure of polymers derived from it. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly useful for the analysis of polymers.

For instance, ESI-MS has been used to confirm the structure of poly(methyl acrylate) (PMA) synthesized via ATRP using methyl 2-bromopropionate as an initiator. rsc.org The mass spectrum of the resulting polymer showed isotopic patterns consistent with the presence of a bromine end group. rsc.org This technique was also used to confirm the mono-addition of allyl alcohol to the PMA chain, with the resulting spectrum showing an isotopic distribution that matched the targeted structure containing a bromine atom. rsc.org In related research, ESI-MS/MS was used for the sequencing of digitally encoded polymers. nih.gov

Chromatographic Techniques for Polymer Properties

Chromatographic methods are essential for characterizing the properties of polymers synthesized using this compound as an initiator or monomer. These techniques separate molecules based on their physical properties, such as size or polarity.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Molecular Weight and Polydispersity

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and polydispersity index (PDI) of polymers. specificpolymers.comlcms.czrsc.org This technique separates molecules based on their size in solution. specificpolymers.comlcms.cz

In the context of ATRP, GPC is crucial for demonstrating the controlled nature of the polymerization. For polymers synthesized from initiators like N-allyl-2-bromopropinamide, GPC analysis is used to determine the molecular weight and molecular weight distribution. ru.ac.bd Similarly, the ATRP of styrene (B11656) and methyl methacrylate (B99206) using functional initiators was monitored by GPC to assess the evolution of molecular weight and PDI. researchgate.net The results often show a linear increase in molecular weight with monomer conversion and low PDI values, which are characteristic of a controlled polymerization process. nih.gov The analysis of polymers by GPC can be performed in solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), using polystyrene or poly(methyl methacrylate) standards for calibration. specificpolymers.com

Table 2: GPC/SEC Data for Polymers Synthesized Using Bromo-functional Initiators.

| Polymer System | Initiator | Mₙ (g/mol) | PDI (Mₙ/Mₙ) | Reference |

|---|---|---|---|---|

| Polystyrene | Bis-allyloxy functionalized initiator | 13,600 - 28,250 | 1.07 - 1.09 | researchgate.net |

| Poly(methyl methacrylate) | Bis-allyloxy functionalized initiator | 10,100 - 18,450 | 1.23 - 1.34 | researchgate.net |

| Polystyrene | Bromine-functional polystyrene support | 4,000 | 1.11 | nih.gov |

| Polystyrene | Cleavable polystyrene-soluble support | 5,700 | 1.10 | nih.gov |

Gas Chromatography (GC) for Enantiomer Separation of Derivatives

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nih.govpsu.edu When dealing with chiral molecules, such as derivatives of this compound, chiral GC is employed to separate enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. nih.govpsu.edu

For example, the enantiomers of methyl 2-bromopropionate have been successfully separated using capillary GC with 2,3-di-O-allyl-6-O-acyl-β-cyclodextrins as the chiral stationary phase. researchgate.netresearchgate.net The separation factor (α), which indicates the degree of separation between two enantiomers, can be determined from the chromatogram. researchgate.net This type of analysis is crucial in fields like asymmetric synthesis, where determining the enantiomeric excess of a product is essential. researchgate.net

Advanced Mechanistic and Kinetic Probes

In the study of this compound, particularly within the context of complex reaction mechanisms like atom transfer radical polymerization (ATRP), sophisticated analytical techniques are required to probe the fleeting existence of intermediates and to precisely track reaction progress. These advanced methods provide critical data for understanding reaction kinetics, elucidating mechanisms, and optimizing synthetic protocols.

Ultrafast Transient Absorption Spectroscopy for Radical Intermediates

Ultrafast transient absorption spectroscopy (TAS) is a powerful pump-probe technique used to investigate the dynamics of short-lived chemical species, such as radical intermediates, on timescales ranging from femtoseconds to microseconds. arxiv.org This methodology is particularly insightful for studying the multi-step mechanisms of photoredox-catalyzed reactions involving initiators like this compound. acs.org In such experiments, a "pump" laser pulse initiates a photochemical reaction, and a subsequent "probe" pulse, delayed by a precise time interval, measures the absorption spectrum of the species present. By varying this delay time, the formation and decay of reactive intermediates can be tracked in real-time. acs.org

In the context of organocatalyzed atom transfer radical polymerization (O-ATRP), where a compound like methyl 2-bromopropionate (a close structural analog of this compound) is used as an initiator, TAS has been instrumental. acs.orgacs.org These time-resolved measurements allow for the direct observation of key reactive intermediates, including the excited state of the photocatalyst and the radical species participating in the polymerization. acs.org This provides invaluable mechanistic and kinetic details about the sequential steps of the reaction. acs.orgacs.org For instance, TAS can distinguish between different quenching mechanisms (oxidative vs. reductive) by identifying the specific catalyst and radical species formed. acs.org

The application of TAS can identify and quantify the lifetimes of multiple key species involved in the catalytic cycle. acs.org This detailed mapping of the reaction pathway, from the initial photoexcitation of the catalyst to the generation of the propagating radical, is crucial for the rational design of more efficient catalytic systems. acs.orgbris.ac.uk

Table 1: Intermediates and Kinetic Data from Transient Absorption Spectroscopy in O-ATRP This table is illustrative, based on studies of analogous systems, to show the type of data obtainable for reactions involving bromo-ester initiators.

| Intermediate/Process | Observable Signature | Timescale | Kinetic Information Derived |

| Photocatalyst Excited State (PC*) | Excited-state absorption (ESA) and ground-state bleach (GSB) features. acs.org | Picoseconds to Nanoseconds bris.ac.uk | Lifetime of the excited state, rate of intersystem crossing. bris.ac.uk |

| Catalyst Radical Ion (PC•+/PC•−) | Distinct absorption bands in the visible spectrum. acs.org | Nanoseconds to Microseconds | Rate of formation via electron transfer, rate of decay/regeneration of the ground state. |

| Propagating Radical (Pn•) | Absorption features specific to the carbon-centered radical. | Nanoseconds to Microseconds | Rate of formation from the initiator, rate of deactivation. acs.org |

Quantitative GC for Reaction Progress Analysis

Quantitative gas chromatography (GC) is a fundamental and robust technique for monitoring the progress of chemical reactions by separating and quantifying the volatile components of a reaction mixture over time. rsc.org It is particularly useful for tracking the consumption of reactants, such as this compound, and the formation of products.

In synthetic procedures involving this compound, GC analysis provides a straightforward method to determine reaction completion. For example, during the hydrosilylation of this compound, the reaction's progress can be monitored by the disappearance of the corresponding reactant peak in the chromatogram, with analysis confirming a nearly quantitative reaction. benicewiczgroup.com

For kinetic studies of polymerization reactions, GC is indispensable for determining monomer conversion. researchgate.netitu.edu.tr Aliquots are taken from the reaction mixture at specific time intervals, quenched to halt the reaction, and analyzed. Typically, an internal standard (a non-reactive compound added in a known concentration) is used to ensure accurate quantification. rsc.org By plotting the concentration of the monomer or the disappearance of the initiator against time, kinetic data, such as the rate of polymerization, can be determined. researchgate.net A typical setup involves a gas chromatograph equipped with a capillary column and a flame ionization detector (FID), which offers high sensitivity for organic compounds. itu.edu.tr

Table 2: Example of Reaction Progress Data from Quantitative GC This table presents hypothetical data illustrating the monitoring of a reaction involving this compound.

| Time (minutes) | This compound Concentration (M) | Product Concentration (M) | Percent Conversion (%) |

| 0 | 1.00 | 0.00 | 0 |

| 10 | 0.85 | 0.15 | 15 |

| 20 | 0.71 | 0.29 | 29 |

| 30 | 0.59 | 0.41 | 41 |

| 60 | 0.35 | 0.65 | 65 |

| 120 | 0.12 | 0.88 | 88 |

Theoretical and Computational Chemistry Approaches

Mechanistic Modeling of Reaction Pathways (e.g., Radical vs. Carbanion)

The polymerization of allyl 2-bromopropionate can theoretically proceed through different mechanistic pathways, primarily involving radical or carbanionic intermediates. Computational modeling helps to elucidate the feasibility of these pathways.

Radical Pathways: The presence of the bromine atom on the propionate (B1217596) group makes this compound a potential initiator for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). In such a scenario, the C-Br bond can be homolytically cleaved to generate a radical.

Computational studies on related allyl monomers, such as allyl ethers, suggest that their polymerization may not follow a simple free-radical addition mechanism. Instead, a radical-mediated cyclization (RMC) mechanism has been proposed. nih.govacs.orgresearchgate.net This process involves the abstraction of an allylic hydrogen atom, followed by the reaction of the resulting radical with the double bond of another monomer to form a cyclic structure. nih.govacs.orgresearchgate.net While this has been studied for allyl ethers, similar complex radical pathways could be computationally explored for this compound.

The polymerization of allyl methacrylate (B99206), another related compound, has been investigated under ATRP conditions. researchgate.net These studies show that while controlled polymerization is possible, side reactions and branching can occur at higher conversions. researchgate.net Modeling the kinetics of such systems can help in understanding and controlling these side reactions.

Carbanion Pathways: Anionic polymerization is another possible route, where a nucleophile attacks the double bond, generating a carbanionic propagating species. ethernet.edu.etstudylib.netresearchgate.net However, the ester group in this compound can be susceptible to side reactions with anionic initiators and propagating centers. Computational modeling can be employed to assess the stability of the potential carbanionic intermediates and compare the activation barriers for propagation versus side reactions. For allylic compounds in general, anionic polymerization can be challenging due to potential chain transfer reactions involving the allylic protons. ethernet.edu.et

Theoretical models can compare the relative energies of radical and carbanionic intermediates and the transition states leading to their formation. For this compound, the facile homolytic cleavage of the C-Br bond strongly suggests that radical pathways, particularly those initiated by atom transfer, are more likely under typical radical polymerization conditions. acs.orgcmu.educmu.edu

Quantum Chemical Calculations for Reaction Energetics and Transition States

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in determining the energetics of reaction pathways and characterizing the structures of transition states. nih.govmdpi.comresearchgate.net

For the radical polymerization of this compound, DFT calculations can be used to determine:

Bond Dissociation Energies (BDEs): The BDE of the C-Br bond is a critical parameter for its function as an ATRP initiator. Calculations can predict this value and compare it with other common initiators. mdpi.com

Activation Energies: The energy barriers for initiation, propagation, termination, and chain transfer steps can be calculated. Comparing the activation energies for different competing pathways (e.g., addition to the double bond vs. hydrogen abstraction) can clarify the dominant reaction mechanism. nih.gov

Transition State Geometries: The three-dimensional structure of the transition states provides insights into the stereochemistry and regioselectivity of the polymerization. researchgate.netresearchgate.net For example, in the polymerization of related allyl monomers, computational studies have explored the transition states leading to cyclization. researchgate.net

A computational study on the self-recombination of allyl radicals has been performed using high-level quantum chemical methods to calculate the potential energy surfaces. nih.gov Similar approaches could be applied to model the propagation step in the polymerization of this compound, involving the reaction of a propagating radical with a monomer molecule.

The table below presents a hypothetical comparison of activation energies for different elementary steps in the radical polymerization of an allyl ester, which could be determined through quantum chemical calculations.

| Reaction Step | Description | Hypothetical Activation Energy (kcal/mol) |

| Initiation | Homolytic cleavage of the C-Br bond | 20 - 25 |

| Propagation | Addition of propagating radical to the allyl double bond | 8 - 12 |

| Chain Transfer | Abstraction of an allylic hydrogen by a propagating radical | 15 - 20 |

| Termination | Combination of two propagating radicals | ~0 |

This table is illustrative and the values would need to be calculated specifically for this compound.

Simulations of Polymerization Dynamics and Chain Growth

Simulations provide a bridge between the molecular-level details from quantum chemistry and the macroscopic properties of the resulting polymer. Techniques like Kinetic Monte Carlo (kMC) and molecular dynamics (MD) can model the evolution of the polymerization process.

Kinetic Monte Carlo (kMC) Simulations: kMC simulations can model the stochastic nature of polymerization reactions. By inputting the rate constants for all relevant elementary reactions (initiation, propagation, termination, chain transfer), kMC can predict:

Polymerization Kinetics: The evolution of monomer conversion over time.

Molecular Weight Distribution: The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

Polymer Microstructure: The sequence of monomer units and the presence of any branches or crosslinks.

Simulations of ATRP of functional monomers have been used to understand the conditions leading to well-controlled polymerizations. nih.gov For this compound, kMC simulations could explore how factors like initiator efficiency, catalyst activity, and monomer concentration affect the control over the polymerization and the final polymer architecture.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of the growing polymer chains and the interactions between different components in the polymerization system. While less common for studying the kinetics of polymerization itself, MD can provide insights into:

Diffusion of Reactants: The mobility of monomers, initiators, and catalysts in the reaction medium.

Chain Conformation: The shape and size of the polymer chains as they grow.

Intermolecular Interactions: The forces between polymer chains that can influence properties like viscosity and the tendency for phase separation.

The table below summarizes the types of information that can be obtained from different simulation techniques for the polymerization of this compound.

| Simulation Technique | Information Obtained |

| Kinetic Monte Carlo (kMC) | Polymerization rate, molecular weight, polydispersity, polymer microstructure. |

| Molecular Dynamics (MD) | Reactant diffusion, polymer chain conformation, intermolecular forces. |

By combining these theoretical and computational approaches, a comprehensive understanding of the polymerization of this compound can be achieved, guiding the experimental design of synthetic strategies to produce polymers with desired properties.

Future Research Directions and Emerging Applications of Allyl 2 Bromopropionate

Development of Novel Initiators and Monomers Based on Allyl 2-Bromopropionate Structure

The dual functionality of this compound makes it an exemplary platform for developing new initiators and monomers for controlled radical polymerization techniques, particularly Atom Transfer Radical Polymerization (ATRP). smolecule.com In ATRP, the carbon-bromine bond provides a site for controlled initiation, while the allyl group can be incorporated into polymer chains or used for subsequent modifications. acs.org